Manganese(II) Anthranilate

描述

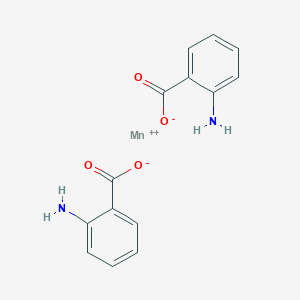

Manganese(II) Anthranilate is a coordination compound formed by the chelation of manganese(II) ions with anthranilic acid. Anthranilic acid, also known as 2-aminobenzoic acid, is an aromatic amine with diverse biological activities. The manganese(II) ion, a transition metal, is known for its variable oxidation states and catalytic properties. The combination of these two components results in a compound with significant potential in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Manganese(II) Anthranilate can be synthesized through the reaction of manganese(II) salts, such as manganese(II) chloride or manganese(II) sulfate, with anthranilic acid in an aqueous or alcoholic medium. The reaction typically involves the following steps:

- Dissolution of manganese(II) salt in water or alcohol.

- Addition of anthranilic acid to the solution.

- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the reaction.

- Precipitation of the this compound complex, which can be isolated by filtration and dried under vacuum.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or solvent extraction to ensure the high purity of the final product.

化学反应分析

Types of Reactions: Manganese(II) Anthranilate undergoes various chemical reactions, including:

Oxidation: The manganese(II) ion can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.

Reduction: The compound can be reduced back to manganese(II) from higher oxidation states.

Substitution: Ligand exchange reactions can occur, where the anthranilate ligand is replaced by other ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Solvents: Water, ethanol, methanol.

Major Products:

Oxidation Products: Manganese(III) or manganese(IV) complexes.

Reduction Products: Manganese(II) complexes with different ligands.

Substitution Products: Complexes with alternative ligands replacing anthranilate.

科学研究应用

Chemistry

Manganese(II) anthranilate is utilized as a catalyst in numerous organic reactions, including oxidation and reduction processes. Its unique redox properties allow it to participate in various chemical transformations, making it valuable in synthetic organic chemistry.

Biology

The biological activity of this compound has been investigated due to the inherent properties of anthranilic acid. Studies suggest that it exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents. For instance, research has shown that metal complexes of anthranilic acid can inhibit bacterial growth effectively, indicating potential therapeutic uses .

Medicine

Research into this compound's therapeutic potential has revealed its anti-inflammatory and anticancer properties. The compound may modulate biochemical pathways through its interaction with biological molecules, particularly enzymes involved in oxidative stress response .

Industry

This compound finds applications in industrial settings as well:

- Photoluminescent Materials : The compound can be incorporated into materials that exhibit photoluminescence, which is useful in various electronic applications.

- Corrosion Inhibitors : Its ability to form stable complexes with metal ions makes it suitable for use as a corrosion inhibitor in coatings and other protective materials.

- Catalysts : Beyond organic synthesis, this compound is explored as a catalyst in various industrial processes due to its efficiency and stability .

Case Study 1: Antimicrobial Activity

A study conducted by Ghanghas et al. (2021) demonstrated that this compound exhibited significant antibacterial activity against various pathogens. The study utilized different concentrations of the compound to assess its efficacy and found that it could inhibit bacterial growth effectively .

Case Study 2: Anticancer Properties

Research published in MDPI highlighted the potential of manganese complexes, including this compound, in anticancer therapy. The study focused on the mechanisms through which these compounds induce apoptosis in cancer cells, suggesting their utility as chemotherapeutic agents .

作用机制

The mechanism of action of manganese(II) anthranilate involves the interaction of the manganese(II) ion with biological molecules. The manganese(II) ion can participate in redox reactions, influencing various biochemical pathways. The anthranilate ligand can interact with enzymes and receptors, modulating their activity. The combined effects of the manganese(II) ion and anthranilate ligand contribute to the compound’s biological activity.

相似化合物的比较

Manganese(II) Anthranilate can be compared with other metal anthranilate complexes, such as those of zinc(II), copper(II), and cobalt(II). These compounds share similar coordination chemistry but differ in their specific properties and applications. For example:

Zinc(II) Anthranilate: Known for its antimicrobial and anti-inflammatory properties.

Copper(II) Anthranilate: Exhibits strong catalytic activity in oxidation reactions.

Cobalt(II) Anthranilate: Used in the synthesis of photoluminescent materials and as a catalyst in organic reactions.

This compound is unique due to the specific redox properties of the manganese(II) ion, which can participate in a wide range of oxidation and reduction reactions, making it a versatile compound in both scientific research and industrial applications.

生物活性

Manganese(II) anthranilate, a coordination compound formed from manganese ions and anthranilic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the coordination of manganese ions (Mn²⁺) with anthranilate ligands. The compound can be represented as Mn(C₈H₈N₃O₂), where the anthranilate acts as a bidentate ligand, coordinating through its carboxylate and amine groups. This unique structure allows it to participate in various biochemical interactions.

The biological activity of this compound can be attributed to both the manganese ion and the anthranilate ligand:

- Manganese Ion : Manganese is an essential trace element that plays a critical role in several enzymatic processes, including those involved in antioxidant defense (e.g., manganese superoxide dismutase). It participates in redox reactions that can influence metabolic pathways and cellular signaling .

- Anthranilate Ligand : Anthranilic acid has been shown to possess antimicrobial properties, potentially inhibiting biofilm formation in bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. It disrupts biofilm structures by modulating gene expression related to exopolysaccharide production and intracellular signaling pathways .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including:

- Pseudomonas aeruginosa : this compound disrupts biofilm formation and reduces virulence factor production by lowering intracellular c-di-GMP levels, which are crucial for biofilm stability .

- Staphylococcus aureus : The compound inhibits slime production, contributing to its anti-biofilm effects .

Anti-inflammatory and Anticancer Effects

This compound has been explored for its potential anti-inflammatory and anticancer properties:

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Anticancer Potential : Preliminary studies suggest that metal-anthranilate complexes could exhibit cytotoxic effects on cancer cells, although further research is needed to elucidate specific mechanisms and efficacy .

Case Studies and Research Findings

Recent studies have focused on synthesizing metal-anthranilate complexes, including this compound, to evaluate their biological activities:

- Synthesis and Characterization : A series of metal-anthranilate complexes were synthesized and characterized using various techniques such as FT-IR spectroscopy and thermogravimetric analysis. These studies confirmed the stability and structural integrity of the complexes .

- Biological Assays : In vitro assays demonstrated that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent .

- Mechanistic Insights : Research utilizing transcriptomic profiling revealed that this compound affects metal homeostasis within bacterial cells, impacting their growth and biofilm formation capabilities .

Comparative Analysis of Biological Activities

A comparative analysis of this compound with other metal-anthranilate complexes reveals distinct biological profiles:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Zinc(II) Anthranilate | Moderate | High | Low |

| Copper(II) Anthranilate | High | Low | Moderate |

属性

IUPAC Name |

2-aminobenzoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H7NO2.Mn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUVFOJKLQBEFN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N.C1=CC=C(C(=C1)C(=O)[O-])N.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12MnN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50548260 | |

| Record name | Manganese(2+) bis(2-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15336-23-9 | |

| Record name | Manganese, bis(2-aminobenzoato-N,O)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15336-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese(2+) bis(2-aminobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50548260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。